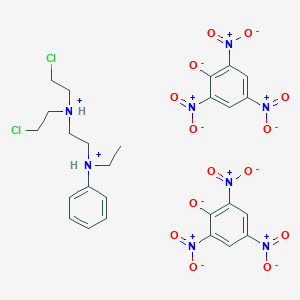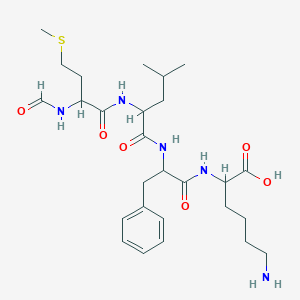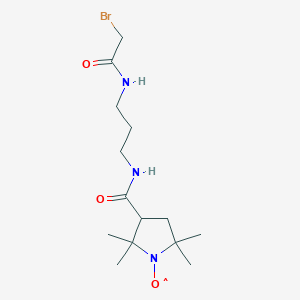
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical, commonly known as BrAAP-CPLX, is a stable nitroxide radical that has shown potential in various scientific research applications. It is synthesized through a multi-step process and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
BrAAP-CPLX acts as a stable nitroxide radical that can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. It can also scavenge reactive oxygen species (ROS) and protect against oxidative stress in biological systems.
Biochemische Und Physiologische Effekte
BrAAP-CPLX has been shown to have various biochemical and physiological effects, including the ability to protect against oxidative stress, modulate enzyme activity, and alter membrane fluidity. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BrAAP-CPLX is its stability, which allows for long-term studies. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, its use can be limited by its potential toxicity and the need for specialized equipment for EPR and MRI studies.
Zukünftige Richtungen
There are several future directions for the use of BrAAP-CPLX in scientific research, including the development of new imaging techniques, the investigation of its potential therapeutic applications, and the exploration of its interactions with various biomolecules. Additionally, the use of BrAAP-CPLX in combination with other probes and techniques may provide new insights into biological systems and disease processes.
Synthesemethoden
BrAAP-CPLX is synthesized through a multi-step process that involves the reaction of 2-bromoacetamide with 3-amino-1-propanol, followed by the reaction of the resulting product with di-tert-butyl dicarbonate. The final step involves the reaction of the resulting product with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
BrAAP-CPLX has been used in various scientific research applications, including as a spin label for electron paramagnetic resonance (EPR) spectroscopy studies, as a contrast agent for magnetic resonance imaging (MRI) studies, and as a redox-sensitive probe for fluorescence imaging studies. It has also been used to study the mechanism of action of various enzymes and to investigate the oxidative stress in biological systems.
Eigenschaften
CAS-Nummer |
100900-11-6 |
|---|---|
Produktname |
3-(3-(2-Bromoacetamido)propylcarbamoyl)-proxyl free radical |
Molekularformel |
C14H25BrN3O3 |
Molekulargewicht |
363.27 g/mol |
InChI |
InChI=1S/C14H25BrN3O3/c1-13(2)8-10(14(3,4)18(13)21)12(20)17-7-5-6-16-11(19)9-15/h10H,5-9H2,1-4H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
HRHTYNXIXOOARI-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
Kanonische SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCCNC(=O)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



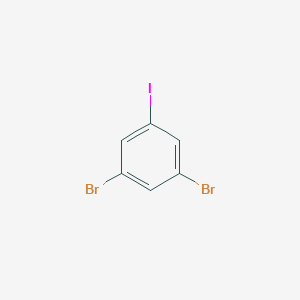
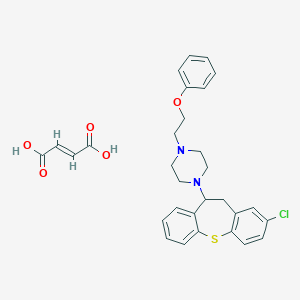
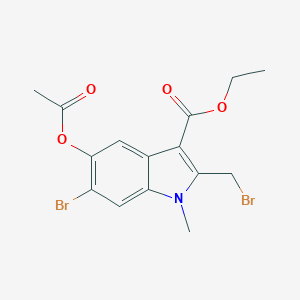
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)

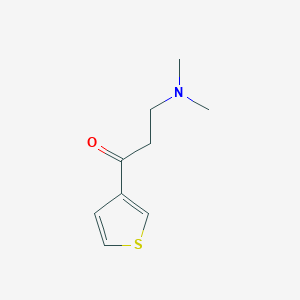
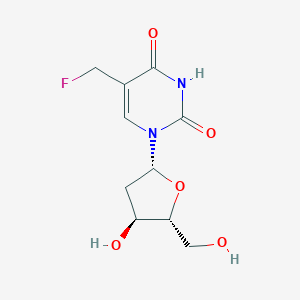
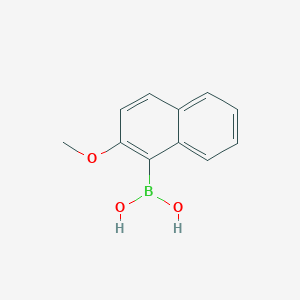
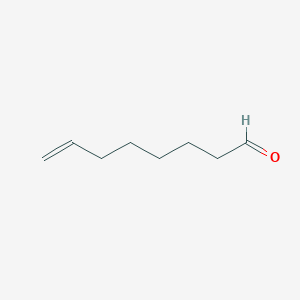

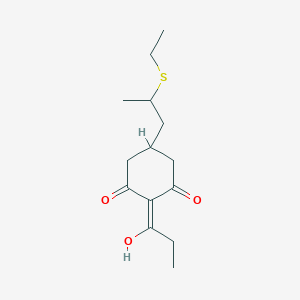
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
